2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester
Description
Chemical Structure:
The compound features a benzoic acid methyl ester backbone with two key substituents:
- Methoxy group at position 4.
- 2-Chloro-benzyloxymethyl group at position 2 (a benzyl ether with a chlorine atom at the ortho position of the aromatic ring).
Properties
IUPAC Name |
methyl 2-[(2-chlorophenyl)methoxymethyl]-6-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO4/c1-20-15-9-5-7-13(16(15)17(19)21-2)11-22-10-12-6-3-4-8-14(12)18/h3-9H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJECJVHNTHJQSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)COCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Starting Material: The synthesis begins with 2-chloro-benzyl alcohol.
Protection: The hydroxyl group of 2-chloro-benzyl alcohol is protected using a suitable protecting group, such as a silyl ether.
Methoxylation: The protected intermediate is then subjected to methoxylation to introduce the methoxy group at the desired position.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to yield the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester involves its interaction with specific molecular targets. The chloro and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, potentially modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Benzyl Group
Chlorine Substitution Patterns
Non-Chlorinated Substituents
Functional Group Modifications
Ester vs. Amide Derivatives
Biological Activity
2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester, identified by the CAS number 1171923-79-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₈H₁₈ClO₄
- Molecular Weight : Approximately 336.79 g/mol
- Functional Groups : Contains a chloro group, methoxy group, and ester functionality.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The hydrolysis of the ester group can release active components that influence cellular pathways. Specifically, it may modulate enzyme activities or receptor binding, leading to various pharmacological effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains.
- Cytotoxicity : Investigations into its cytotoxic effects have shown potential in inhibiting cancer cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
Antimicrobial Studies
A study conducted on the antimicrobial effects of the compound demonstrated its effectiveness against common pathogens such as E. coli and S. aureus. The results are summarized in Table 1.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| Candida albicans | 12 |
Cytotoxicity Assays
In vitro cytotoxicity assays using various cancer cell lines revealed that the compound has a significant inhibitory effect on cell viability. The results are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 25 |
| HeLa (Cervical) | 30 |
| A549 (Lung) | 20 |
Case Studies
- Study on Enzyme Inhibition : A recent investigation focused on the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. The compound showed promising results with an IC50 value of 15 µM against COX-1 and COX-2 enzymes.
- Cancer Research : Another study explored the compound's potential in cancer therapy, demonstrating its ability to induce apoptosis in breast cancer cells through the activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
